Oleyl alcohol

Catalog No.
S539991
CAS No.
9004-98-2
M.F
C18H36O
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl alcohol

CAS Number

9004-98-2

Product Name

Oleyl alcohol

IUPAC Name

(Z)-octadec-9-en-1-ol

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCO

solubility

Insol in water; sol in alcohol, ether
Slightly soluble in carbon tetrachloride
In water, 7.0X10-2 mg/L at 25 °C (est)
Insoluble in water; soluble in non-polar organic solvents
Soluble (in ethanol)

Synonyms

(Z)-octadec-9-enol, cis-9-octadecen-1-ol, Oleol, oleyl alcohol, oleyl alcohol, (Z)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO

The exact mass of the compound Oleyl alcohol is 268.2766 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol, etherslightly soluble in carbon tetrachloridein water, 7.0x10-2 mg/l at 25 °c (est)insoluble in water; soluble in non-polar organic solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of long-chain primary fatty alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Oleyl alcohol ethoxylate (CAS 9004-98-2), commonly procured under trade names such as Brij 98 or Polyoxyethylene oleyl ether, is a bio-based, non-ionic surfactant synthesized from naturally occurring straight-chain oleyl alcohol. Characterized by a hydrophobic oleyl tail containing a specific cis-double bond and a hydrophilic polyethylene glycol (PEG) chain, this compound is a staple in biochemical research, cosmetic formulation, and industrial emulsification. Its tunable hydrophilic-lipophilic balance (HLB), dependent on the degree of ethoxylation, allows it to function as a highly efficient oil-in-water emulsifier, wetting agent, and membrane solubilizer. For procurement professionals, its liquid-to-soft-paste state at room temperature and high biodegradability make it a highly processable and environmentally compliant alternative to petrochemical-derived or fully saturated waxy surfactants .

Substituting oleyl alcohol ethoxylate (CAS 9004-98-2) with generic non-ionic detergents like Triton X-100 or fully saturated analogs like polyoxyethylene cetyl ether (Brij 58) frequently compromises process efficiency and product integrity. The specific cis-9 double bond in the oleyl chain introduces a structural kink that prevents dense intermolecular packing, ensuring the surfactant remains highly fluid and easily dispersible without the thermal input required for solid cetyl or stearyl derivatives [1]. Furthermore, in biochemical applications, standard substitutes like Triton X-100 aggressively strip lipids from the cytoplasmic leaflet, destroying delicate membrane microdomains. Using generic saturated or aromatic-based detergents alters the thermodynamic binding kinetics and solubilization ratios, leading to either incomplete emulsification in industrial formulations or the irreversible denaturation of target membrane proteins during extraction [2].

Higher Lytic Power and Lower Detergent-to-Lipid Ratios

Quantitative hemolysis models demonstrate that oleyl alcohol ethoxylate possesses significantly higher solubilization efficiency compared to saturated analogs and aromatic benchmarks. In direct comparative assays, the oleyl-based surfactant required an effective detergent/lipid ratio of only 0.18 to achieve membrane solubilization, whereas the saturated cetyl analog (Brij 58) required a ratio of 0.37, and Triton X-100 required even higher concentrations. This demonstrates that the oleyl derivative is a substantially stronger membrane solubilizer [1].

Evidence DimensionEffective detergent/lipid ratio for solubilization
Target Compound Data0.18 ratio
Comparator Or Baseline0.37 ratio (Polyoxyethylene cetyl ether / Brij 58)
Quantified Difference51% reduction in required detergent concentration
ConditionsHuman erythrocyte membrane solubilization assay at 37 °C

Buyers can achieve equivalent or better solubilization using half the material volume, reducing procurement costs and minimizing downstream detergent removal efforts.

Enhanced Preservation of Detergent-Resistant Membranes (DRMs)

When extracting detergent-resistant membranes (DRMs) or lipid rafts, the choice of surfactant dictates the integrity of the resulting complex. Extraction with oleyl alcohol ethoxylate at 4 °C yields DRMs that retain approximately 1.5-fold more cholesterol and 3-fold more protein compared to extractions performed with Triton X-100 or the saturated Brij 58. Unlike Triton X-100, which preferentially solubilizes the inner membrane leaflet and strips critical lipids, the oleyl-based surfactant preserves both inner and outer leaflet components, maintaining the liquid-ordered phase necessary for physiological relevance[1].

Evidence DimensionDRM cholesterol and protein retention
Target Compound Data~1.5x higher cholesterol and 3x higher protein retention
Comparator Or BaselineTriton X-100 and Brij 58 (baseline retention)
Quantified Difference150% to 300% increase in retained native components
ConditionsErythrocyte DRM extraction at 4 °C

For biopharmaceutical procurement, this compound is essential for high-yield, native-state membrane protein extraction, preventing the loss of critical structural lipids.

Higher Thermodynamic Stability in Membrane Interactions

The thermodynamic binding constant (Kb,m) is a critical metric for a surfactant's ability to stably interact with lipid bilayers without premature desorption. Langmuir film experiments reveal that oleyl alcohol ethoxylate exhibits a Kb,m of 12,500 M^-1. This is significantly higher than the industry-standard Triton X-100, which demonstrates a Kb,m of only 7,500 M^-1. The longer hydrophobic acyl chain of the oleyl derivative favors stabilization between lipids via London dispersion forces, ensuring more robust and predictable surfactant behavior during complex formulation or washing steps [1].

Evidence DimensionThermodynamic binding constant (Kb,m)
Target Compound Data12,500 M^-1
Comparator Or Baseline7,500 M^-1 (Triton X-100)
Quantified Difference66% higher binding affinity
ConditionsMonomolecular lipid layers at the air-water interface (Langmuir films)

Higher binding affinity ensures that the surfactant remains active at the interface longer, improving emulsion stability and reducing the need for continuous surfactant replenishment.

Room-Temperature Fluidity via Cis-Double Bond Kinking

The molecular architecture of oleyl alcohol ethoxylate includes a cis-9 double bond that fundamentally alters its thermal properties compared to fully saturated fatty alcohol ethoxylates. While saturated cetyl (C16) or stearyl (C18) ethoxylates with similar degrees of ethoxylation present as waxy, hard solids requiring thermal melting prior to formulation, the oleyl (C18:1) derivative remains a liquid or highly workable soft paste at room temperature. This structural kink reduces intermolecular packing efficiency, lowering the melting point and drastically reducing the energy overhead required for industrial-scale mixing and pumping [1].

Evidence DimensionPhysical state and thermal processability
Target Compound DataLiquid to soft paste at 20-25 °C (no pre-heating required)
Comparator Or BaselineWaxy solids (Cetyl/Stearyl alcohol ethoxylates)
Quantified DifferenceElimination of thermal melting step prior to dispersion
ConditionsStandard industrial storage and formulation conditions (20-25 °C)

Procurement of the oleyl variant eliminates the need for heated storage and jacketed mixing vessels, accelerating manufacturing workflows and reducing energy costs.

Native Membrane Protein Extraction

Due to its ability to preserve cholesterol and protein-rich detergent-resistant membranes (DRMs) without stripping the outer leaflet, oleyl alcohol ethoxylate is a highly effective choice for structural biology and proteomics workflows requiring intact lipid rafts [1].

Cold-Process Cosmetic and Pharmaceutical Emulsions

Leveraging its liquid state at room temperature, this surfactant is highly suited for cold-process oil-in-water emulsification, preventing the thermal degradation of sensitive active pharmaceutical ingredients (APIs) and reducing manufacturing energy costs [2].

High-Efficiency Cell Lysis Buffers

Because it requires a 51% lower detergent-to-lipid ratio than saturated analogs, it is ideal for formulating high-efficiency, low-toxicity cell lysis buffers where downstream detergent removal is a processing bottleneck [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colourless to light yellow liquid; Fatty aroma with animal undertones

Color/Form

Oily liquid, usually pale yellow
Clear, viscous liquid at room temperature

XLogP3

7.4

Exact Mass

268.2766

Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C)

Density

0.8489 at 20 °C/4 °C
0.842-0.854 (20°)

LogP

log Kow = 7.50 (est)

Appearance

Solid powder

Melting Point

13-19 °C
6.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

172F2WN8DV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 952 of 997 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.

Vapor Pressure

9.3X10-5 mm Hg at 25 °C (est)

Impurities

Linoleyl, myristyl and cetyl alcohols.

Other CAS

143-28-2
26446-12-8

Wikipedia

Oleyl alcohol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Emollient; Emulsifying; Opacifying; Viscosity controlling

Methods of Manufacturing

From butyl oleate by a Boweault-Blanc reduction with sodium and butyl alcohol; or from triolein by hydrogenation in the presence of zinc chromate. Purification by fractional crystallization at -40 °C from acetone, followed by distillation.
Prepared by catalytic hydrogenation under pressure of the methyl esters of unsaturated fatty acids; mixed catalysts containing zinc are employed, and the reaction conditions correspond to those for the production of saturated fatty alcohols.

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Octadecen-1-ol, (9Z)-: ACTIVE
Reported cosmetic categories: eye shadows; mascara; hair dyes and colors; blushers; lipstick
Reported product categories: ... Hair conditioners; hair straighteners ... moisturizing preparations; makeup preparations (not eye), misc.; body and hand preparations (excluding shaving preparations); skin care preparations, misc.; tonics, dressings, and other hair grooming aids ... eyeliners; foundations; bath soaps and detergents ... hair bleaches; hair sprays (aerosol fixatives); paste masks (mud packs); personal cleanliness products, misc.; suntan gels, creams, and liquids; suntan preparations, misc.

Analytic Laboratory Methods

Nanogram quantitation of nonpolar lipid classes in environmental samples by high performance thin layer chromatography.

Interactions

Hydrophilic and lipophilic formulations of naproxen were prepared, and the influence of the excipients in the formulations on the ulcerogenic potential of naproxen was investigated in rats. Doses of naproxen suspensions ranging from 3.125-100 mg/kg were administered to fasted rats and excised stomachs were examined macroscopically for the incidence and severity of lesions. Results were expressed as the 50% ulceration dose. Results of the study showed that a lipophilic formulation containing oleyl alcohol provided the greatest gastric protection.
Long-chain fatty acids are important nutrients, but obesity is the most common nutritional disorder in humans. In this study /the authors/ investigated the effect of oleyl alcohol on the intestinal long-chain fatty acid absorption in rats. ...[14C]Oleic acid and oleyl alcohol /was administered/ as lipid emulsion intraduodenally in unanesthetized lymph-cannulated rats and measured the lymphatic output of oleic acid. ... Lipid emulsion /was then administered/ with a stomach tube and ... the luminal and mucosal oleic acid residues /were measured/. Furthermore, rats were fed oleyl alcohol as a dietary component for 20 days, and fecal lipid and the weight of adipose tissues were measured. In lymph-cannulated rats, triglyceride and [14C]oleic acid output in the lymph were significantly lower in the presence of oleyl alcohol when compared with the absence of oleyl alcohol in a dose-dependent manner. The radioactivity remaining in the intestinal lumen was more strongly detected in rats that had been orally administered oleyl alcohol than in the controls. The feces of rats fed an oleyl-alcohol-added diet contained much higher amounts of lipids, and the weights of their adipose tissues were significantly lower than in the control group. These results suggest that oleyl alcohol inhibits the rat gastrointestinal absorption of long-chain fatty acids in vivo.
Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

Dates

Last modified: 08-15-2023
1: Hilp M. Determination of iodine values using 1,3-dibromo-5,5-dimethylhydantoin (DBH) without the employment of chlorinated hydrocarbons. Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern. Part 17. Pharmazie. 2002 Aug;57(8):538-42. PubMed PMID: 12227193.
2: Hwang CC, Danti AG. Percutaneous absorption of flufenamic acid in rabbits: effect of dimethyl sulfoxide and various nonionic surface-active agents. J Pharm Sci. 1983 Aug;72(8):857-60. PubMed PMID: 6620136.
3: Shen WW, Danti AG, Bruscato FN. Effect of nonionic surfactants on percutaneous absorption of salicylic acid and sodium salicylate in the presence of dimethyl sulfoxide. J Pharm Sci. 1976 Dec;65(12):1780-3. PubMed PMID: 1032661.

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